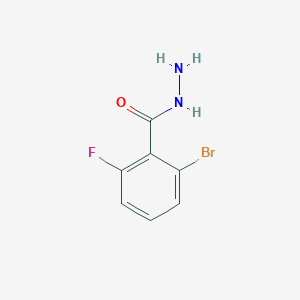
bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is a chemical compound with the molecular formula C19H26N2O8 and a molecular weight of 410.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate typically involves the reaction of undecanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the NHS ester group.
Hydrolysis: In the presence of water, it can hydrolyze to form undecanedioic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include amides or thioesters.
Hydrolysis Products: The primary products are undecanedioic acid and N-hydroxysuccinimide.
Aplicaciones Científicas De Investigación
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is widely used in scientific research due to its ability to act as a crosslinker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in protein-protein interaction studies through crosslinking mass spectrometry (XL-MS).
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate involves the formation of covalent bonds with target molecules. The NHS ester groups react with primary amines to form stable amide bonds, facilitating the crosslinking of proteins or other biomolecules . This crosslinking ability is crucial for studying protein interactions and structural dynamics.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,5-Dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.
Bis(2,5-Dioxopyrrolidin-1-yl) carbonate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is unique due to its specific spacer length and reactivity, making it suitable for particular crosslinking applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C19H26N2O8 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) undecanedioate |
InChI |
InChI=1S/C19H26N2O8/c22-14-10-11-15(23)20(14)28-18(26)8-6-4-2-1-3-5-7-9-19(27)29-21-16(24)12-13-17(21)25/h1-13H2 |
Clave InChI |
UPOYOLRGLVORRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


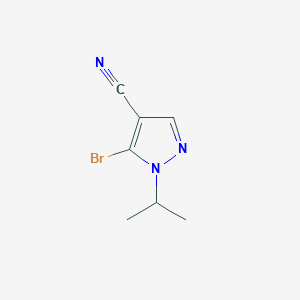
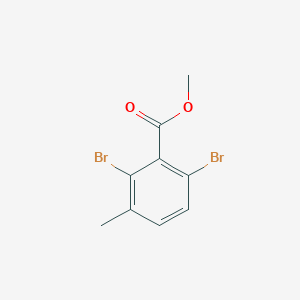
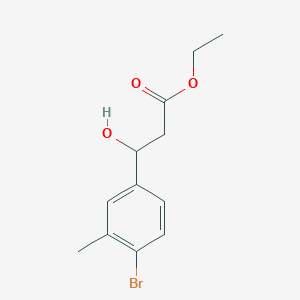
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)

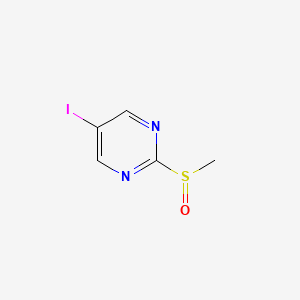


![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
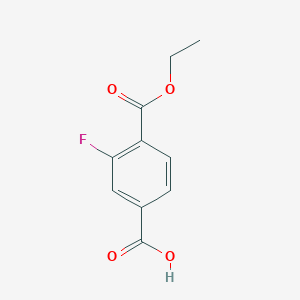

![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
